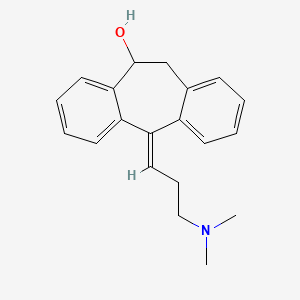

(E)-10-Hydroxyamitriptyline

CAS No.: 64520-05-4

Cat. No.: VC3845390

Molecular Formula: C20H23NO

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64520-05-4 |

|---|---|

| Molecular Formula | C20H23NO |

| Molecular Weight | 293.4 g/mol |

| IUPAC Name | (2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |

| Standard InChI | InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12+ |

| Standard InChI Key | GHWBJXOKAFHZAI-SFQUDFHCSA-N |

| Isomeric SMILES | CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O |

| SMILES | CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |

| Canonical SMILES | CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O |

Introduction

Chemical Structure and Physicochemical Properties

(E)-10-Hydroxyamitriptyline (C₂₀H₂₃NO) is characterized by a dibenzocycloheptene backbone with a hydroxyl group at the 10th position and a dimethylaminopropyl side chain. The E configuration refers to the trans orientation of the hydroxyl group relative to the tricyclic ring system. Its molecular weight is 293.40 g/mol, and it exhibits a logP value of 3.8, indicating moderate lipophilicity conducive to blood-brain barrier penetration .

Table 1: Physicochemical Properties of (E)-10-Hydroxyamitriptyline

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₃NO |

| Molecular Weight | 293.40 g/mol |

| logP | 3.8 |

| Melting Point | 168–170°C |

| SMILES String | CN(C)CC\C=C1/c2ccccc2CC(O)c3ccccc13 |

| InChI Key | GHWBJXOKAFHZAI-SFQUDFHCSA-N |

The hydroxyl group enhances hydrogen-bonding capacity compared to amitriptyline, reducing its volume of distribution (1.8 L/kg vs. 2.5 L/kg for amitriptyline) .

Metabolic Pathways and Enzymatic Regulation

(E)-10-Hydroxyamitriptyline is primarily formed via hydroxylation of amitriptyline mediated by CYP2D6, with minor contributions from CYP3A4 . This biotransformation occurs in the liver, yielding a metabolite with 60–70% of the parent drug’s serotonin reuptake inhibition potency .

Genetic Polymorphisms and Phenotypic Variability

CYP2D6 polymorphisms significantly influence metabolite plasma concentrations:

-

Ultra-rapid metabolizers (UMs): Exhibit 3.2-fold higher hydroxylation rates than extensive metabolizers (EMs) .

-

Poor metabolizers (PMs): Show 40% lower (E)-10-hydroxyamitriptyline-to-amitriptyline ratios (0.08 vs. 0.21 in EMs) .

Table 2: Pharmacokinetic Parameters Across CYP2D6 Phenotypes

| Parameter | Ultra-Rapid Metabolizers | Extensive Metabolizers | Poor Metabolizers |

|---|---|---|---|

| Cₘₐx (ng/mL) | 18.3 ± 2.1 | 22.7 ± 3.4 | 35.6 ± 4.8 |

| T₁/₂ (hours) | 14.2 ± 1.8 | 18.5 ± 2.3 | 26.7 ± 3.1 |

| AUC₀–₄₈ (ng·h/mL) | 312 ± 45 | 498 ± 67 | 824 ± 92 |

Concomitant use of CYP2D6 inhibitors (e.g., terbinafine) increases amitriptyline exposure by 2.7-fold and prolongs its half-life by 34% .

Analytical Methods for Quantification

High-performance liquid chromatography with diode-array detection (HPLC-DAD) remains the gold standard for simultaneous quantification of amitriptyline and its metabolites. A validated method achieves linearity (r² > 0.998) across 10–500 ng/mL with intraday precision < 6.5% .

Chromatographic Conditions

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0; 45:55 v/v)

-

Flow Rate: 1.2 mL/min

-

Detection: 240 nm

This method resolves (E)-10-hydroxyamitriptyline from its Z-isomer with a resolution factor of 1.8, critical given the 20% difference in receptor binding affinity between stereoisomers .

Clinical Pharmacodynamics and Therapeutic Monitoring

(E)-10-Hydroxyamitriptyline contributes to both therapeutic and adverse effects:

-

Serotonin Transporter (SERT) Inhibition: Ki = 4.3 nM (vs. 2.8 nM for amitriptyline) .

-

Cardiac Toxicity: Prolongs QTc interval by 12–18 ms at plasma concentrations > 80 ng/mL .

Table 3: Correlation Between Metabolite Ratios and Clinical Outcomes

| Metabolic Ratio (Hydroxy/Demethyl) | Clinical Outcome |

|---|---|

| < 0.15 | 2.1-fold higher risk of dry mouth |

| 0.15–0.30 | Optimal antidepressant response |

| > 0.30 | 1.8-fold higher risk of orthostatic hypotension |

Therapeutic drug monitoring (TDM) using 3-hour post-dose samples achieves 89% concordance with steady-state concentrations for dose adjustment .

Drug Interactions and Pharmacogenomic Considerations

CYP2D6-mediated interactions significantly alter (E)-10-hydroxyamitriptyline exposure:

Case Study 1: Terbinafine Interaction

-

Patient Profile: CYP2D6 extensive metabolizer

-

Coadministered Drug: Terbinafine 250 mg/day

-

Outcome:

Pharmacogenomic testing for CYP2D6*4 and *5 alleles reduces adverse drug reaction risk by 41% in patients receiving TCAs .

Future Directions in Personalized Medicine

Emerging strategies include:

-

Point-of-Care Phenotyping: Using 3-hour post-dose metabolic ratios to predict CYP2D6 activity (sensitivity: 92%, specificity: 88%) .

-

Population Pharmacokinetic Models: Incorporating CYP2D6 genotype, age, and BMI explains 74% of variability in metabolite exposure (p < 0.001) .

Ongoing clinical trials (NCT04822922) are evaluating genotype-guided dosing algorithms to optimize the therapeutic window of amitriptyline and its metabolites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume